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N-Hydroxypyrimidine-2-carboximidamide

Crystal Engineering Supramolecular Chemistry Structural Biology

Researchers needing a pyrimidine building block with predictable supramolecular assembly often encounter variability with generic amidoximes. N-Hydroxypyrimidine-2-carboximidamide eliminates this uncertainty through a fully characterized, X-ray-validated E-configuration that ensures reproducible hydrogen-bond networks. • X-ray-confirmed planar geometry with R₂²(10) dimer synthon for crystal engineering • Key intermediate for ERCC1-XPF inhibitors with >10-fold selectivity over FEN-1 • DFT-validated spectroscopic benchmark for computational method validation • Consistent ≥95% purity with defined storage conditions for procurement reliability

Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
Cat. No. B8808822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxypyrimidine-2-carboximidamide
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C(=NO)N
InChIInChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)
InChIKeyMTMYDZFBFHZRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxypyrimidine-2-carboximidamide Overview


N-Hydroxypyrimidine-2-carboximidamide (CAS 90993-49-0), also designated as N'-hydroxypyrimidine-2-carboximidamide or pyrimidine-2-carboxamidoxime, is a heterocyclic small molecule (molecular formula C₅H₆N₄O; molecular weight 138.13 g/mol) that uniquely combines a pyrimidine ring with an amidoxime functional group (-C(=NOH)NH₂) [1][2]. The compound's solid-state structure has been unequivocally established by single-crystal X-ray diffraction, which reveals an approximately planar geometry with a dihedral angle of 11.04(15)° between the pyrimidine ring and the amidoxime moiety, and an E-configuration about the C=N double bond [3]. This precise structural definition, coupled with its dual capacity for both hydrogen bond donation and acceptance, distinguishes it from simpler pyrimidine analogs and positions it as a valuable intermediate for synthesizing pharmacologically relevant heterocycles such as 1,2,4-oxadiazoles, as well as a model system for investigating non-covalent interactions in crystal engineering [3][4].

Crystal engineering: Defined E‑configuration and reproducible supramolecular H‑bond synthon for co‑crystal design.
Synthetic intermediate: Building block for pharmacologically relevant 1,2,4‑oxadiazoles and DNA‑repair inhibitor scaffolds.
Computational benchmark: Experimentally validated DFT geometry and full spectroscopic assignment enable method validation.

N-Hydroxypyrimidine-2-carboximidamide: Differentiation from Generic Analogs


The assumption that generic pyrimidines or simple amidoximes can serve as direct substitutes for N-Hydroxypyrimidine-2-carboximidamide in research or synthetic workflows is not supported by available physicochemical and structural data. The compound's functional performance is dictated by the specific electronic and conformational interplay between its 2-pyrimidinyl ring and the N-hydroxycarboximidamide group, a synergy that is absent in isolated fragments or positional isomers [1]. Computational studies, including DFT-optimized geometry and NBO analysis, have established unique molecular orbital configurations (HOMO-LUMO gap) and hydrogen-bonding propensities for this exact regioisomer [1]. Furthermore, in the solid state, the molecule forms a highly specific, extended network of N-H⋯O, N-H⋯N, O-H⋯N hydrogen bonds and offset π-π stacking interactions (centroid-centroid distance = 3.622 Å), a supramolecular architecture that directly impacts properties like solubility, stability, and crystallization behavior [2]. Replacing this compound with a non-hydroxylated analog like pyrimidine-2-carboximidamide or a non-pyrimidine amidoxime eliminates these defined interaction motifs, introducing an uncharacterized variable into any experiment where non-covalent interactions or defined solid-state properties are critical. The following evidence quantifies these specific differentiators.

Non‑hydroxylated analog
Pyrimidine‑2‑carboximidamide lacks the N‑hydroxy group; H‑bond dimerization motif and electronic structure differ, altering solid‑state assembly and reactivity profile.
Positional isomer or non‑pyrimidine amidoxime
Regioisomeric or non‑pyrimidine amidoximes cannot reproduce the offset π‑stacking geometry (centroid–centroid 3.622 Å) that governs crystallization and solubility behavior.
Fragment‑based substitute
Combining isolated pyrimidine and amidoxime fragments does not recreate the specific HOMO–LUMO gap and thermodynamic fingerprint of the intact molecule.

N-Hydroxypyrimidine-2-carboximidamide: Quantitative Evidence


E-Configuration and Supramolecular Assembly

N-Hydroxypyrimidine-2-carboximidamide exclusively adopts a specific E-configuration across its C=N double bond, a stereoelectronic feature that dictates its hydrogen-bonding network. In the crystalline state, this configuration enables the formation of inversion dimers via a precise N-H⋯O hydrogen-bonded R₂²(10) ring motif, which further organizes into a 2D sheet structure [1]. The centroid-centroid distance of offset π-π stacking interactions between adjacent pyrimidine rings is quantified at 3.622(1) Å [1].

E‑configuration assembly
Head‑to‑head
Exclusive E‑configuration; R₂²(10) H‑bond motif; offset π–π stacking 3.622(1) Å (X‑ray, 100 K)
Reported to enable a reproducible supramolecular assembly suitable for co‑crystal design.
Single‑crystal X‑ray diffraction; Z‑configuration not observed.
Crystal Engineering Supramolecular Chemistry Structural Biology

HOMO-LUMO Gap vs. Pyrimidine-2-carboximidamide

DFT calculations (B3LYP/6-311+G(d,p)) demonstrate that the N-hydroxy modification significantly alters the frontier molecular orbital energies of the pyrimidine core. N-Hydroxypyrimidine-2-carboximidamide exhibits a specific HOMO-LUMO energy gap that is distinct from its non-hydroxylated analog, pyrimidine-2-carboximidamide, as determined in a comparative computational study [1]. The calculations also provide quantifiable data on kinetic stability and chemical hardness [1].

HOMO–LUMO gap
Cross‑study comparable
Distinct gap vs. pyrimidine‑2‑carboximidamide (DFT B3LYP/6‑311+G(d,p))
Quantifiable difference in frontier orbital energies supports divergent redox and charge‑transfer behavior.
Gas‑phase DFT; experimental verification recommended.
Computational Chemistry Quantum Mechanics Reactivity Prediction

Experimentally Validated Vibrational and Thermodynamic Fingerprint

A comprehensive experimental and theoretical study has fully assigned the FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Visible spectra of N-Hydroxypyrimidine-2-carboximidamide [1]. The work quantifies the specific influence of the hydroxy and carboximidamide groups on skeletal vibrational modes and proton chemical shifts. Furthermore, the study provides calculated thermodynamic properties (entropy, heat capacity) as a function of temperature, offering a defined reference for stability assessment [1].

Spectroscopic fingerprint
Head‑to‑head
FT‑IR, FT‑Raman, ¹H/¹³C NMR, UV‑Vis fully assigned; thermodynamic properties (entropy, heat capacity) vs. temperature
Provides peer‑reviewed reference data for identity verification and stability prediction.
Experimental + DFT validation; suitable as analytical standard benchmark.
Analytical Chemistry Spectroscopy Quality Control

Predicted ADMET and Docking Profile

In a comparative computational study evaluating potential SARS-CoV-2 inhibitors, N-Hydroxypyrimidine-2-carboximidamide (referred to as Pym-2-cia) was analyzed alongside its synthetic precursors and products (2-cyanopyrimidine and a triazine derivative). Molecular docking revealed that this compound, along with 2-cyanopyrimidine, exhibited the most favorable inhibitory interaction with the RdRp-RNA target among the series, a binding mode that was distinct from that of the triazine analog which was optimal for the N7-MTase protein . Furthermore, the study predicted its ADMET properties (using SwissADME, BOILED-Egg, and ProTox-II tools), providing a quantifiable in silico profile that differentiates it from the other analogs in the series .

Predicted ADMET/docking
Source review
Ranked favorably for RdRp‑RNA vs. analogs; in silico ADMET profile (SwissADME, ProTox‑II)
Computational screening context; requires experimental target‑engagement validation.
No primary experimental data provided; use as virtual screening guide only.
Drug Discovery In Silico Screening ADMET Prediction

Quantified Physicochemical Properties

Standard physicochemical properties for N-Hydroxypyrimidine-2-carboximidamide have been aggregated from authoritative chemical databases, providing a quantitative baseline for its drug-likeness and material behavior. Key calculated parameters include an Acid pKa of 8.16, a LogP of -0.38, a Polar Surface Area (PSA) of 84.39 Ų, and compliance with Lipinski's Rule of Five (true) [1].

Physicochemical properties
Class‑level
pKa 8.16, LogP −0.38, PSA 84.39 Ų, Lipinski Rule of 5 compliant
Defines property space for lead‑optimization comparisons; low LogP suggests limited membrane permeability.
In silico prediction (JChem); experimental confirmation advised.
Medicinal Chemistry Physicochemical Property Lead Optimization

Synthesis Intermediate for ERCC1-XPF Inhibitors

N-Hydroxypyrimidine-2-carboximidamide serves as the core structural motif for a class of hydroxypyrimidinone-based inhibitors targeting the ERCC1-XPF DNA repair endonuclease. While the exact compound is an early intermediate, the chemotype it represents has yielded sub-micromolar inhibitors with >10-fold selectivity for ERCC1-XPF over the related endonuclease FEN-1 [1]. This contrasts with earlier N-hydroxyimide leads that showed undesirable selectivity profiles [1].

ERCC1‑XPF scaffold
Class‑level inference
Chemotype derived sub‑µM inhibitors with >10‑fold selectivity for ERCC1‑XPF over FEN‑1
Supports selection of this scaffold for DNA‑repair probe synthesis; selectivity advantage reported for chemotype.
Data applies to chemotype, not the exact intermediate; validate in target assay.
Medicinal Chemistry DNA Damage Repair Scaffold Hopping

N-Hydroxypyrimidine-2-carboximidamide: Application Scenarios


Supramolecular Assembly and Co-Crystal Design

N-Hydroxypyrimidine-2-carboximidamide is ideally suited for crystal engineering projects requiring predictable, multi-point hydrogen bonding. Its defined E-configuration and the resulting N-H⋯O, N-H⋯N, and O-H⋯N hydrogen bond network, which forms R₂²(10) dimers and extended sheets, provide a reliable and reproducible supramolecular synthon [1]. This makes it an excellent candidate for co-crystallization with complementary molecules to tune solid-state properties like solubility and stability.

Computational Model Validation and Method Development

The extensive experimental and theoretical data available for N-Hydroxypyrimidine-2-carboximidamide, including fully assigned vibrational spectra, NMR shifts, and a validated DFT-optimized geometry, establish it as an ideal benchmark system [1][2]. Researchers can use this compound to test and validate new computational methods for predicting spectroscopic properties, conformational energies, and intermolecular interactions in heterocyclic systems.

Synthesis of DNA Repair Inhibitors and Covalent Probes

In medicinal chemistry, this compound is a key synthetic intermediate for generating hydroxypyrimidinone-based inhibitors. Literature precedent demonstrates its utility in scaffold-hopping campaigns aimed at improving target selectivity, as seen in the development of selective ERCC1-XPF inhibitors (>10-fold selectivity over FEN-1) [3]. Procuring this building block provides a direct entry point into a defined chemical space with a known selectivity advantage for this target class.

In Silico Screening for Antiviral Kinase Targets

For researchers utilizing virtual screening to identify novel antiviral agents, N-Hydroxypyrimidine-2-carboximidamide presents a well-characterized computational starting point. Its predicted favorable interaction with the RdRp-RNA target, along with a defined in silico ADMET profile (LogP = -0.38, PSA = 84.39 Ų, Lipinski compliant), provides a quantitative justification for its inclusion in focused virtual libraries or as a reference ligand for docking studies [4].

Application
Selection Property
Validation Focus
Supramolecular co‑crystal design
Defined E‑configuration and multi‑point H‑bond network
Reproducible R₂²(10) synthon and π‑stacking geometry
Computational model validation
Experimentally validated DFT geometry and full spectral assignment
Agreement between calculated and experimental vibrational and NMR data
DNA‑repair inhibitor synthesis
Precedented scaffold for hydroxypyrimidinone‑based ERCC1‑XPF probes
Target selectivity (>10‑fold over FEN‑1) at chemotype level
Virtual screening for antivirals
Favorable in silico RdRp‑RNA docking and predicted ADMET profile
Experimental confirmation of target engagement and PK properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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